Cas no 1804069-13-3 (2-(3-Bromopropyl)-6-methylthiophenol)

2-(3-Bromopropyl)-6-methylthiophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Bromopropyl)-6-methylthiophenol
-
- Inchi: 1S/C10H13BrS/c1-8-4-2-5-9(10(8)12)6-3-7-11/h2,4-5,12H,3,6-7H2,1H3
- InChI Key: VGKBXJGOHSNVED-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC=C(C)C=1S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Topological Polar Surface Area: 1
- XLogP3: 3.8
2-(3-Bromopropyl)-6-methylthiophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010005177-250mg |
2-(3-Bromopropyl)-6-methylthiophenol |
1804069-13-3 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
Alichem | A010005177-500mg |
2-(3-Bromopropyl)-6-methylthiophenol |
1804069-13-3 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Alichem | A010005177-1g |
2-(3-Bromopropyl)-6-methylthiophenol |
1804069-13-3 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
2-(3-Bromopropyl)-6-methylthiophenol Related Literature
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
Additional information on 2-(3-Bromopropyl)-6-methylthiophenol
2-(3-Bromopropyl)-6-methylthiophenol: A Comprehensive Overview
The compound 2-(3-Bromopropyl)-6-methylthiophenol, identified by the CAS number CAS No. 1804069-13-3, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of organobromine compounds, which have garnered significant attention in various fields due to their versatile properties. The molecule consists of a thiophenol backbone with a bromopropyl substituent at the 2-position and a methyl group at the 6-position, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 2-(3-Bromopropyl)-6-methylthiophenol in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced materials, such as conductive polymers and nanocomposites. The bromine atom in the molecule serves as a reactive site, enabling facile substitution reactions that can be exploited for functionalizing materials with desired properties. For instance, substitution of the bromine atom with other functional groups has been shown to enhance the electrical conductivity and mechanical stability of polymers, making them suitable for applications in flexible electronics and energy storage devices.
In addition to its role in materials science, 2-(3-Bromopropyl)-6-methylthiophenol has also been investigated for its biological activity. Studies have demonstrated that this compound exhibits moderate antibacterial and antifungal properties, which could be attributed to its sulfur-containing moiety. The methyl group at the 6-position further enhances the compound's stability and bioavailability, making it a promising candidate for drug development. Recent research has focused on optimizing the synthesis of this compound to improve its yield and purity, ensuring its suitability for pharmacological studies.
The synthesis of 2-(3-Bromopropyl)-6-methylthiophenol involves a multi-step process that combines nucleophilic aromatic substitution and alkylation reactions. The starting material is typically thiophenol derivatives, which are subjected to bromination followed by alkylation to introduce the propyl chain. Recent advancements in catalytic systems have enabled more efficient synthesis pathways, reducing reaction times and minimizing byproduct formation. These improvements have made the compound more accessible for large-scale production, catering to both research and industrial demands.
The structural uniqueness of 2-(3-Bromopropyl)-6-methylthiophenol also makes it an attractive candidate for catalytic applications. Its ability to act as a ligand in transition metal-catalyzed reactions has been explored in recent studies. For example, palladium complexes derived from this compound have shown enhanced catalytic activity in cross-coupling reactions, which are critical for constructing complex organic molecules. The methyl group at the 6-position plays a crucial role in stabilizing the metal-ligand interaction, thereby improving the catalyst's efficiency and selectivity.
In terms of environmental impact, researchers have evaluated the biodegradability and toxicity of 2-(3-Bromopropyl)-6-methylthiophenol. Initial findings suggest that the compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments. However, further studies are required to assess its long-term effects on aquatic ecosystems and human health. Regulatory agencies are closely monitoring these developments to ensure that industrial applications comply with environmental safety standards.
The versatility of CAS No. 1804069-13-3 lies in its ability to serve as a building block for synthesizing more complex molecules with tailored properties. Its unique combination of functional groups makes it an ideal candidate for exploring novel chemical transformations and developing innovative materials. As research continues to uncover new applications for this compound, its significance in both academia and industry is expected to grow further.
In conclusion, 2-(3-Bromopropyl)-6-methylthiophenol represents a compelling example of how structural diversity can lead to multifaceted applications in chemistry. From materials science to pharmacology, this compound has demonstrated remarkable potential across various domains. As advancements in synthetic methodologies and catalysis continue to unfold, the future of this molecule looks promising, with new opportunities emerging for its utilization in cutting-edge technologies.
1804069-13-3 (2-(3-Bromopropyl)-6-methylthiophenol) Related Products
- 2408958-04-1(3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride)
- 1805930-64-6(Methyl 2-(difluoromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-4-acetate)
- 1805255-41-7(5-Amino-2-(difluoromethyl)-3-iodopyridine)
- 1872444-44-4(4-bromo-1-[(oxan-4-yloxy)methyl]-1H-pyrazol-3-amine)
- 14907-27-8(D-Tryptophan methyl ester hydrochloride)
- 2385010-28-4(4-azidobicyclo3.1.0hexane-1-carboxylic acid)
- 2490374-71-3(4-(2-Amino-1,1-difluoroethyl)benzoic acid)
- 2110182-35-7(1H-Indole-2-carboxylic acid, 4-chloro-5-methoxy-1-methyl-, ethyl ester)
- 1021032-54-1(8-(2-chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 1261449-12-0(2-Chloro-2'-(difluoromethoxy)-3'-hydroxypropiophenone)



